molecular formula C11H14ClNO2 B11768619 tert-Butyl 2-(6-chloropyridin-3-yl)acetate

tert-Butyl 2-(6-chloropyridin-3-yl)acetate

Cat. No.: B11768619
M. Wt: 227.69 g/mol
InChI Key: TXDRBMIXTVIEJJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-chloropyridin-3-yl)acetate (CAS: 1838653-97-6) is a pyridine derivative with the molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol . It features a 6-chloropyridin-3-yl moiety linked to an acetate ester group protected by a tert-butyl substituent. This compound is stored under inert atmosphere at 2–8°C and carries hazard warnings for oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) . While its boiling point remains undocumented, its structural and electronic properties make it a candidate for use in pharmaceutical or agrochemical synthesis as an intermediate.

Properties

IUPAC Name

tert-butyl 2-(6-chloropyridin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)6-8-4-5-9(12)13-7-8/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDRBMIXTVIEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-chloropyridin-3-yl)acetate typically involves the esterification of 6-chloropyridine-3-acetic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares tert-Butyl 2-(6-chloropyridin-3-yl)acetate with three pyridine-based analogs, focusing on structural features, physicochemical properties, and applications.

Structural and Molecular Comparison

Table 1: Molecular Data of Selected Pyridine Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 1838653-97-6 C₁₁H₁₄ClNO₂ 227.69 6-Cl, acetate ester
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 1142192-48-0 C₁₁H₁₄BrClN₂O₂ 321.60 6-Br, 2-Cl, methylcarbamate
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate N/A C₁₃H₂₀N₂O₄ 268.31 5,6-di-OCH₃, methylcarbamate

Key Observations :

  • In contrast, the 5,6-dimethoxy analog (C₁₃H₂₀N₂O₄) has electron-donating methoxy groups, which may stabilize the ring and reduce electrophilicity . The 6-bromo-2-chloro analog (C₁₁H₁₄BrClN₂O₂) combines halogen substituents, where bromine’s larger atomic radius could facilitate nucleophilic substitution reactions compared to chlorine .
  • Functional Group Differences :
    • The acetate ester in the target compound offers hydrolytic lability under acidic/basic conditions, making it a transient protecting group. The methylcarbamate group in analogs (e.g., C₁₁H₁₄BrClN₂O₂) is more stable, often used for amine protection in peptide synthesis .

Physicochemical and Commercial Properties

Table 2: Physical and Commercial Data
Compound Name Boiling Point Purity Price (USD) Storage Conditions
This compound N/A Unspecified Unreported Inert atmosphere, 2–8°C
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate N/A Unspecified $400–$4800 (1–25 g) Likely similar to analogs

Key Observations :

  • Cost Implications : The bromo-chloro methylcarbamate analog (CAS 1142192-48-0) is priced at $400 per gram , significantly higher than typical pyridine derivatives, likely due to bromine’s cost and synthetic complexity .
  • Stability : The target compound’s storage under inert conditions suggests sensitivity to moisture or oxidation, a trait shared with carbamate analogs .

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